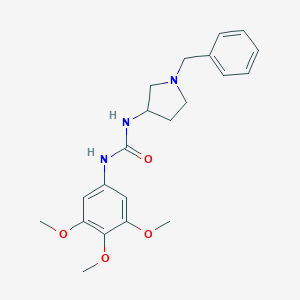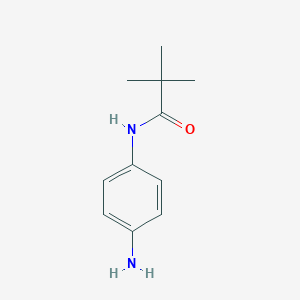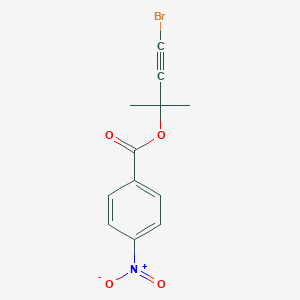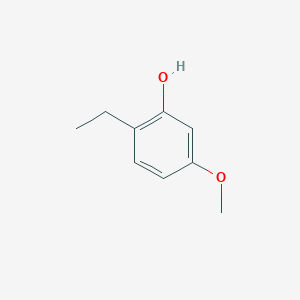
2-Ethyl-5-methoxyphenol
概要
説明
2-Ethyl-5-methoxyphenol is a type of hydroxytoluene . It is a natural product found in Capsicum annuum, Coffea, and Coffea arabica .
Synthesis Analysis
The synthesis of compounds similar to 2-Ethyl-5-methoxyphenol, such as Guaiacol, involves methylation of o-catechol using potash and dimethyl sulfate . Guaiacol can also be synthesized by the dimethylation of catechol followed by selective mono-demethylation .
Molecular Structure Analysis
The molecular formula of 2-Ethyl-5-methoxyphenol is C9H12O . The IUPAC name is 2-ethyl-5-methylphenol . The InChI is InChI=1S/C9H12O/c1-3-8-5-4-7 (2)6-9 (8)10/h4-6,10H,3H2,1-2H3 . The Canonical SMILES is CCC1=C (C=C (C=C1)C)O .
Physical And Chemical Properties Analysis
The molecular weight of 2-Ethyl-5-methylphenol is 136.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The exact mass is 136.088815002 g/mol . The topological polar surface area is 20.2 Ų .
科学的研究の応用
Total Synthesis of Natural Products
- Field : Organic Chemistry
- Application : 2-methoxyphenol derivatives are used in the total synthesis of natural products . They are easily accessible and contain highly functional moieties like alkene, diene, carbonyl, enone, and dienone .
- Methods : The Diels-Alder adducts of masked ortho-benzoquinone (MOB), which can be easily prepared from 2-methoxyphenol derivatives, perform high regio- and stereoselectivity and are generated under mild conditions .
- Results : The Diels-Alder adducts possess unique features such as regio- and stereoselectivity and at least four contiguous stereogenic centers in one step .
Antioxidants, Ultraviolet Absorbers, and Flame Retardants
- Field : Material Science
- Application : m-Aryloxy phenols, which can be synthesized from 2-methoxyphenol, are used as antioxidants, ultraviolet absorbers, and flame retardants .
- Methods : m-Aryloxy phenols are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Results : These compounds have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Synthesis of Bioactive Natural Products and Conducting Polymers
- Field : Organic Chemistry
- Application : Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
- Methods : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results : Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
Skin Depigmentation
- Field : Dermatology
- Application : Mequinol, a derivative of 2-methoxyphenol, is a common active ingredient in topical drugs used for skin depigmentation .
- Methods : As a topical drug, mequinol is often mixed with tretinoin, a topical retinoid . A common formulation for this drug is an ethanolic solution of 2% mequinol and 0.01% tretinoin by mass .
- Results : Dermatologists commonly prescribe the drug to treat liver spots .
Flavoring Agent
- Field : Food Science
- Application : Guaiacol, a derivative of 2-methoxyphenol, contributes to the flavor of many substances such as whiskey and roasted coffee .
- Methods : Guaiacol is a common product of the pyrolysis of wood and is often used as a flavoring agent in food and beverages .
- Results : The compound is present in wood smoke, resulting from the pyrolysis of lignin .
Synthesis of Complex m-Aryloxy Phenols
- Field : Organic Chemistry
- Application : Innovative synthetic methods have been developed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
- Methods : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results : These methods have allowed for the preparation of complex m-aryloxy phenols that impart specific properties to these compounds .
将来の方向性
The future directions for 2-Ethyl-5-methoxyphenol could involve further exploration of its potential biological activities, given the known antimicrobial and antioxidant actions of related compounds . Additionally, the development of more efficient synthesis methods could be a focus of future research .
特性
IUPAC Name |
2-ethyl-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPURPVUTEGLILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501488 | |
| Record name | 2-Ethyl-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-methoxyphenol | |
CAS RN |
19672-02-7 | |
| Record name | 2-Ethyl-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


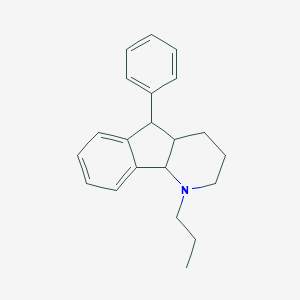
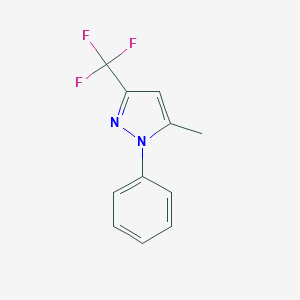
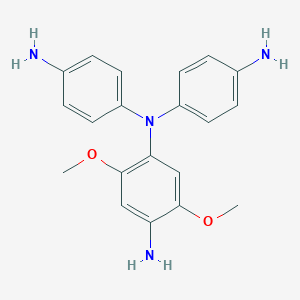
![4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B34814.png)
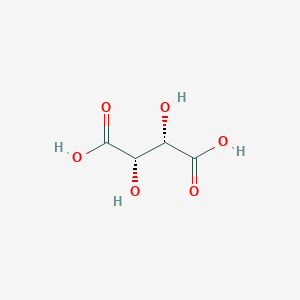
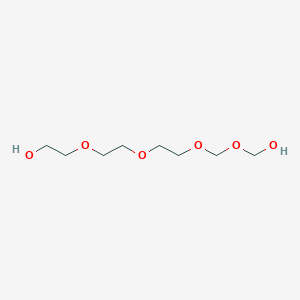
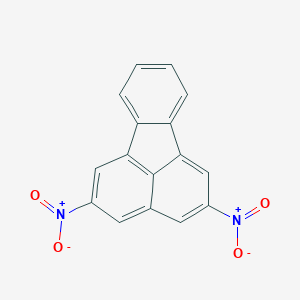
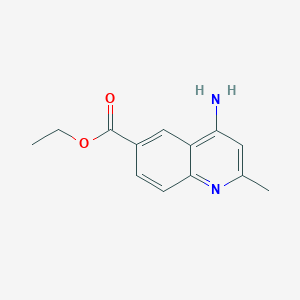
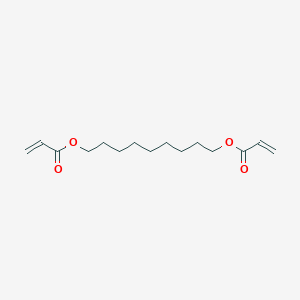
![2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone](/img/structure/B34824.png)
